1,4-Dibromo-2-chloro-5-fluorobenzene
Overview
Description
“1,4-Dibromo-2-chloro-5-fluorobenzene” is a type of polyhalo substituted benzene . It’s important to note that there seems to be some confusion in the naming of this compound. The compound “1,4-Dibromo-2,5-difluorobenzene” is also mentioned in the search results .
Synthesis Analysis
The compound can be synthesized through various methods. One such method involves the Suzuki-Miyaura reaction of 1,4-dibromo-2-fluorobenzene with arylboronic acids .Chemical Reactions Analysis
The compound undergoes Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . These biphenyls are the precursors for synthesizing 6-substituted phenanthridines .Scientific Research Applications
Vibrational Spectroscopy Analysis
The vibrational spectroscopy of 2-chloro-1,3-dibromo-5-fluorobenzene, closely related to 1,4-dibromo-2-chloro-5-fluorobenzene, was studied using Wilson's FG matrix mechanism based on General Valence Force Field (GVFF) for both in-plane and out-of-plane vibrations. This research aids in understanding the molecular vibrational modes and potential energy constants, providing insight into the compound's structural characteristics (Ilango et al., 2008).
Crystal Structure Prediction
A first principles prediction was conducted for the crystal structure of C6Br2ClFH2, including 1,3-dibromo-2-chloro-5-fluorobenzene. This study constructed an intermolecular potential for the molecule using SAPT(DFT) interaction energy calculations. It provides crucial insights into the crystal packing and potential applications in materials science (Misquitta et al., 2008).
Synthetic Chemistry Applications
Research on the synthesis of functionalized fluorinated terphenyls highlighted the use of site-selective Suzuki–Miyaura cross-coupling reactions involving dibrominated fluorobenzenes, including this compound. This study demonstrates the compound's utility in constructing complex organic frameworks, pivotal for pharmaceutical and material science applications (Sharif et al., 2013).
Organometallic Chemistry
The use of partially fluorinated benzenes, including structures similar to this compound, in organometallic chemistry and transition-metal-based catalysis was explored. These compounds, due to fluorine substituents, exhibit unique interactions with metal centers, facilitating their use as solvents or ligands in catalytic processes. This research provides a foundation for developing new catalytic systems with enhanced efficiency and selectivity (Pike et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
1,4-dibromo-2-chloro-5-fluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClF/c7-3-2-6(10)4(8)1-5(3)9/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSNVYKWHDKFKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClF | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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